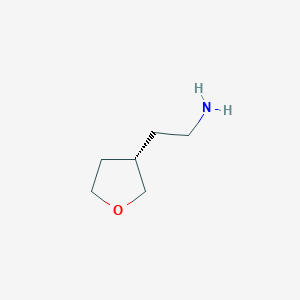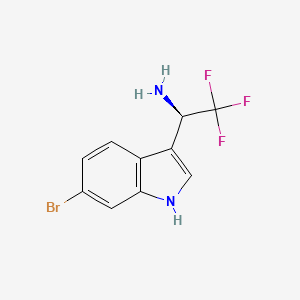
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amines or other substituted derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, nitro, and trifluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but lacks the nitro group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its chemical properties.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.
Uniqueness: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group, in particular, adds to its versatility in chemical synthesis and biological studies.
Eigenschaften
Molekularformel |
C10H9BrF3NO3 |
|---|---|
Molekulargewicht |
328.08 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
FOLPBERNHAUJKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)


